ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative with a complex substitution pattern. Its core structure includes:
- A 4-(4-fluorophenyl) group at the triazole’s 4-position, contributing electron-withdrawing properties and aromatic interactions.
- A 5-((2,4-dimethoxybenzamido)methyl) substituent, which introduces a methoxy-rich aromatic system linked via an amide bond. This group is associated with enhanced antimicrobial activity .
- A 3-thio-linked ethyl acetate moiety, which increases lipophilicity and may act as a prodrug precursor .
This compound is synthesized through multi-step reactions involving triazole cyclization, amide coupling, and thioether formation, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O5S/c1-4-32-20(28)13-33-22-26-25-19(27(22)15-7-5-14(23)6-8-15)12-24-21(29)17-10-9-16(30-2)11-18(17)31-3/h5-11H,4,12-13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJPVLRNQDSJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as 4-fluorobenzaldehyde.
Attachment of the Dimethoxybenzamido Group: This step involves the reaction of the triazole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the bioactivity of the triazole ring and the fluorophenyl group.
Biological Studies: The compound is used in studies to understand the interaction of triazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of triazole-containing drugs.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the dimethoxybenzamido moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting key differences in substituents, physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Activity: The 2,4-dimethoxybenzamido group in the target compound is linked to antimicrobial activity due to methoxy groups’ electron-donating effects, which enhance membrane penetration . In contrast, nitro-substituted analogs (e.g., 4-nitrobenzamido in ) may exhibit higher reactivity but increased toxicity. 4-Fluorophenyl at the triazole’s 4-position improves metabolic stability compared to non-fluorinated analogs (e.g., 4-methoxyphenyl in ) .
Thio-Linked Group Impact :
- Ethyl acetate in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas acetic acid derivatives (e.g., ) are more polar and may require esterase activation .
Biological Activity Trends :
- Triazoles with heterocyclic appendages (e.g., thiophen-2-yl in ) show broad-spectrum antimicrobial activity, but the target compound’s 2,4-dimethoxybenzamido group may offer selectivity against specific pathogens .
- Phenylsulfonyl -containing analogs (e.g., ) demonstrate anticancer activity, suggesting that substituent polarity and size critically influence target specificity.
Research Findings and Mechanistic Considerations
- Synthetic Accessibility : The target compound’s synthesis aligns with methods for analogous triazoles, such as cyclocondensation of thiosemicarbazides or nucleophilic substitution with α-halogenated esters .
- Pharmacokinetics : The ethyl ester group likely improves oral bioavailability compared to carboxylic acid derivatives, as seen in prodrug strategies .
- Toxicity Profile : Methoxy groups are generally associated with lower toxicity compared to nitro or halide substituents, positioning the target compound as a safer candidate .
Biological Activity
Ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources to present a comprehensive overview.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological properties. Its molecular formula is , with a molecular weight of approximately 393.43 g/mol. The presence of the 4-fluorophenyl group and the dimethoxybenzamide moiety contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.43 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. A study highlighted that triazole derivatives can inhibit the growth of pathogens by disrupting their cell wall synthesis and function .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK . A notable case study involved a related compound that demonstrated selective cytotoxicity against human cancer cell lines, leading to further exploration of triazole-based drugs in oncology .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes crucial for cellular proliferation and survival. For instance, it may act as an inhibitor of certain kinases involved in cancer progression .
Case Study 1: Anticancer Activity
In a study published in PubMed, researchers synthesized a series of triazole compounds and evaluated their anticancer activity. One derivative showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the triazole core could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. The study found that certain triazole derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the key steps in synthesizing ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate?
- Methodology : The synthesis typically involves: (i) Condensation of 5-(hydroxy(phenyl)methyl)-4-substituted triazole-3-thiones with chloroacetic acid in an alkaline medium to form the thioacetic acid intermediate. (ii) Esterification with ethanol under reflux, using catalysts like sulfuric acid, to yield the final ethyl ester derivative. (iii) Purification via recrystallization or column chromatography. Key validation: Confirm intermediates via thin-layer chromatography (TLC) and final product purity via melting point analysis .
Q. How is the structure of this compound confirmed after synthesis?
- Techniques :
- Elemental analysis for C, H, N, S composition.
- IR spectrophotometry to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for ester, N-H stretches for amide).
- ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl aromatic protons, methoxy groups).
Note: High-resolution mass spectrometry (HRMS) is recommended for molecular ion confirmation .
Q. What solvents and reaction conditions are optimal for synthesizing 1,2,4-triazole derivatives like this compound?
- Solvents : Ethanol, methanol, or ethyl acetate for reflux reactions; aqueous NaOH for hydrolysis steps.
- Conditions : Reflux at 70–80°C for 4–6 hours, with pH adjustments (e.g., pH 2–3 for precipitating intermediates).
- Critical factors : Avoid moisture-sensitive steps unless anhydrous solvents (e.g., dry THF) are used for amide coupling .
Q. How can researchers evaluate the antimicrobial activity of this compound?
- Protocols : (i) Use agar dilution or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). (ii) Compare minimum inhibitory concentrations (MICs) with standard drugs (e.g., ampicillin, fluconazole). (iii) Assess cytotoxicity via mammalian cell lines (e.g., HEK-293) to determine selectivity indices .
Advanced Research Questions
Q. How can low synthetic yields of the 1,2,4-triazole core be addressed?
- Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Introduce protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization.
- Analyze by-products via LC-MS to identify competing pathways (e.g., oxidation of thiol groups) .
Q. What analytical methods resolve tautomeric equilibria in 1,2,4-triazole derivatives?
- Approach :
Q. How can metal-chelating properties of this compound be exploited for pharmacological applications?
- Methods : (i) Synthesize metal complexes (e.g., Cu²⁺, Zn²⁺) by reacting the triazole thioacetate with metal salts in ethanol. (ii) Characterize complexes via cyclic voltammetry and EPR spectroscopy. (iii) Test enhanced antimicrobial or anticancer activity compared to the parent ligand .
Q. What strategies improve the metabolic stability of this ester derivative in vivo?
- Modifications :
- Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl (POM) group to resist esterase hydrolysis.
- Conduct stability assays in simulated gastric fluid (pH 1.2) and liver microsomes.
- Use LC-MS/MS to quantify degradation products .
Q. How to address contradictory bioactivity data across different studies?
- Troubleshooting :
Q. What computational tools predict the binding mode of this compound to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
